Kanamycin C

Vue d'ensemble

Description

Kanamycin C is an aminoglycoside antibiotic derived from the bacterium Streptomyces kanamyceticus. It is part of the kanamycin family, which also includes kanamycin A and kanamycin B. Aminoglycosides are known for their ability to inhibit bacterial protein synthesis, making them effective against a wide range of bacterial infections .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Kanamycin C is typically obtained through the fermentation of Streptomyces kanamyceticus. The fermentation process involves cultivating the bacterium in a nutrient-rich medium under controlled conditions. The antibiotic is then extracted and purified using various chromatographic techniques .

Industrial Production Methods: In industrial settings, large-scale fermentation is employed to produce this compound. The process involves optimizing the growth conditions of Streptomyces kanamyceticus to maximize yield. After fermentation, the compound is extracted, purified, and formulated into its final pharmaceutical form .

Analyse Des Réactions Chimiques

Chemical Reactions and Interactions

- With G-Quadruplexes: Kanamycin can bind to various G4 structures, with coulombic interactions being the primary driving force . The binding affinity varies depending on the G4 structure, with the mtel24–kanamycin complex showing the most favorable thermodynamic score and the c-kit2–kanamycin complex exhibiting the least favorable binding energy .

- Phosphorylation: Kanamycin can be inactivated by a kanamycin-phosphorylating enzyme extracted from Pseudomonas aeruginosa . The enzyme catalyzes the reaction between Kanamycin, ATP, and magnesium acetate, resulting in ADP as a reaction product .

- Oxidative Deamination: Kanamycin B dioxygenase (KanJ) catalyzes the oxidative deamination of kanamycin B, yielding ammonia and 2’-oxo-kanamycin B . This reaction involves a nonheme iron, Fe(II)/α-ketoglutarate (αKG)-dependent dioxygenase .

- Ullmann Amine Synthesis: Kanamycin-Cu(II) complexes can catalyze Ullmann amine synthesis at room temperature .

- Modification of Kanamycin A: Researchers have explored the synthesis of 6"-modified kanamycin A derivatives by adding amino-, guanidino, or pyridinium groups and evaluated their antibacterial activity .

- DNA Damage: Kanamycin can damage DNA bases in Escherichia coli .

Data Table: Thermodynamic Analysis of Kanamycin–G4 Complexes

| G4 Structure | Theoretical ΔGbind (kcal/mol) | Primary Interactions |

|---|---|---|

| mtel24 | -64.71 | Kanamycin interacts with the second loop. |

| c-kit2 | -43.81 | Kanamycin interacts with the second loop, forming salt bridges and H-bonds with the phosphodiesterase portion of DC9, DC11, and DG15, as well as the phosphate fragments of DG8, DG10, and DC11. |

| c-myc | Intermediate | Kanamycin acts as a groove binder, forming salt bridges and H-bonds with the phosphodiesterase part of DG5, DG6, DT7, DA21, and DA22. Changes were detected in the imino and aromatic protons of guanines G16, G17 |

Activité Biologique

Kanamycin C is an aminoglycoside antibiotic derived from Streptomyces kanamyceticus. It plays a significant role in combating bacterial infections, particularly those caused by Gram-negative bacteria. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy against various pathogens, and associated case studies highlighting its clinical relevance.

This compound functions primarily by binding to the 30S ribosomal subunit of bacteria, specifically targeting the 16S rRNA and protein S12. This binding interferes with the decoding site, leading to misreading of mRNA during protein synthesis. As a result, incorrect amino acids are incorporated into polypeptides, producing nonfunctional or toxic proteins and disrupting polysome formation into nonfunctional monosomes .

Efficacy Against Bacterial Strains

This compound exhibits broad-spectrum antibacterial activity. Its effectiveness varies among different bacterial strains, which can be quantified using the minimum inhibitory concentration (MIC). The following table summarizes the MIC values for this compound against several pathogens:

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| Escherichia coli | 4 |

| Klebsiella pneumoniae | 8 |

| Pseudomonas aeruginosa | 16 |

| Staphylococcus aureus | 2 |

| Mycobacterium tuberculosis | 10 |

Comparative Activity with Other Aminoglycosides

This compound's activity is often compared to other aminoglycosides such as Kanamycin A and Amikacin. Research indicates that while Kanamycin A has a stronger binding affinity to bacterial ribosomes, this compound demonstrates significant potency against certain resistant strains . The following table illustrates the differences in IC50 values for these antibiotics:

| Antibiotic | IC50 (µg/ml) | Target |

|---|---|---|

| Kanamycin A | 0.02 | Wild-type ribosomes |

| This compound | 0.3 | Wild-type ribosomes |

| Amikacin | 0.01 | Various Gram-negative bacteria |

Case Study: Ototoxicity in MDR-TB Treatment

A notable case involved a 40-year-old male diagnosed with multiple-drug resistant tuberculosis (MDR-TB), who was treated with a regimen including this compound. After two months, he developed sensorineural hearing loss attributed to kanamycin-induced ototoxicity. This case underscores the importance of monitoring auditory function in patients receiving aminoglycosides, as ototoxicity can occur in up to 60% of patients treated for MDR-TB .

Case Study: Efficacy Against Resistant Strains

In another study focusing on the re-sensitization of ampicillin and kanamycin-resistant E. coli, researchers found that combining this compound with other antibiotics restored susceptibility in resistant strains. This suggests potential therapeutic strategies for overcoming antibiotic resistance through combination therapy .

Research Findings

Recent studies have explored the structural aspects of this compound and its interactions with G-quadruplex structures in human DNA. These interactions may have implications for gene regulation and antibiotic efficacy . Additionally, investigations into the biosynthesis pathways of kanamycins reveal that modifications at specific hydroxyl groups significantly influence their antibacterial properties .

Applications De Recherche Scientifique

Clinical Applications

1.1 Antibacterial Activity

Kanamycin C is effective against a range of Gram-negative and some Gram-positive bacteria. It is particularly used in treating infections caused by resistant strains of bacteria, such as Escherichia coli and Staphylococcus aureus. Recent studies have shown that combining this compound with transition metal ions can enhance its antimicrobial effects significantly. For instance, the combination with copper ions (Cu²⁺) has been reported to increase the efficacy of this compound against resistant E. coli strains, demonstrating a synergistic effect that improves therapeutic outcomes in resistant bacterial infections .

1.2 Ototoxicity Studies

While this compound is an effective antibiotic, it is also associated with ototoxicity, which can lead to hearing loss. Research has highlighted the mechanisms of ototoxicity induced by this compound compared to other drugs like cisplatin. Studies involving animal models have documented auditory threshold shifts and outer hair cell loss, indicating the need for cautious use in clinical settings .

Biotechnological Applications

2.1 Genetic Engineering

This compound serves as a selection marker in genetic engineering, particularly in thermophilic bacteria such as Caldicellulosiruptor bescii. The development of a thermostable kanamycin resistance gene (Cbhtk) allows researchers to select genetically modified strains effectively. This application is crucial for biofuel production processes where efficient genetic manipulation of microorganisms is required .

2.2 Detection Methods

Recent advancements have introduced novel detection methods for this compound using G-quadruplex DNA aptamers. These methods provide a sensitive and specific means to quantify this compound levels in various samples, including food products like milk. The detection system demonstrates high recovery rates and low cross-reactivity with other antibiotics, showcasing its potential for monitoring antibiotic residues in food safety applications .

Environmental Applications

3.1 Photocatalytic Properties

Innovative research has explored the photocatalytic properties of this compound when combined with inorganic materials. Self-assembled kanamycin-inorganic microflowers have been developed as photocatalysts for degrading organic dyes in wastewater treatment processes. These hybrid materials exhibit significant photocatalytic activity under visible light, suggesting their potential use in environmental remediation efforts .

Table 1: Antimicrobial Efficacy of this compound Against Various Bacteria

| Bacteria Species | Minimum Inhibitory Concentration (MIC) | Synergistic Agent | Enhanced MIC |

|---|---|---|---|

| E. coli | 32 µg/mL | Cu²⁺ | 8 µg/mL |

| S. aureus | 64 µg/mL | Zn²⁺ | 16 µg/mL |

| Klebsiella pneumoniae | 64 µg/mL | Cd²⁺ | 32 µg/mL |

Table 2: Ototoxicity Studies of this compound

| Study Type | Dosage (mg/kg) | Duration (days) | Observed Effects |

|---|---|---|---|

| Subcutaneous Injection | 400 | 15 | Auditory threshold shifts |

| Intraperitoneal Injection | 16 | Single | No auditory activity recorded |

Case Studies

Case Study 1: Enhancing Efficacy Against Resistant Strains

A study investigated the effects of combining this compound with various transition metals on resistant E. coli strains. The results indicated that specific combinations significantly reduced bacterial load compared to this compound alone, highlighting its potential in treating multi-drug resistant infections .

Case Study 2: Environmental Remediation

Research on kanamycin-inorganic microflowers demonstrated their effectiveness in degrading methyl blue dye under visible light conditions. This study not only illustrated the photocatalytic capabilities of these materials but also emphasized their potential application in wastewater treatment technologies .

Propriétés

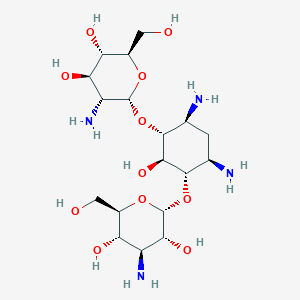

IUPAC Name |

(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36N4O11/c19-4-1-5(20)16(33-18-13(28)8(21)10(25)6(2-23)31-18)14(29)15(4)32-17-9(22)12(27)11(26)7(3-24)30-17/h4-18,23-29H,1-3,19-22H2/t4-,5+,6+,7+,8-,9+,10+,11+,12+,13+,14-,15+,16-,17+,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZDRWYJKESFZMB-FQSMHNGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CO)O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36N4O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023186 | |

| Record name | Kanamycin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2280-32-2 | |

| Record name | Kanamycin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002280322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kanamycin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KANAMYCIN C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5286U88N7P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.